Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)-

Description

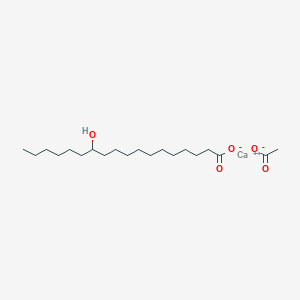

Chemical Structure and Composition "Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)-" is a mixed-ligand calcium complex containing two distinct organic moieties: acetate (CH₃COO⁻) and 12-hydroxyoctadecanoate (C₁₇H₃₄O₃⁻). The κO notation indicates monodentate coordination of the oxygen atoms from both ligands to the calcium center. This compound is structurally unique due to the combination of a short-chain carboxylate (acetate) and a long-chain hydroxycarboxylate (12-hydroxyoctadecanoate), which imparts hybrid properties of hydrophilicity and lipophilicity.

The hydroxyl group at position 12 in the octadecanoate chain may enhance intermolecular hydrogen bonding, influencing thermal stability and compatibility with polymeric matrices .

Properties

CAS No. |

67969-78-2 |

|---|---|

Molecular Formula |

C20H38CaO5 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

calcium;12-hydroxyoctadecanoate;acetate |

InChI |

InChI=1S/C18H36O3.C2H4O2.Ca/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-2(3)4;/h17,19H,2-16H2,1H3,(H,20,21);1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

AWLWJRVPELFWIO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)-

General Approach

The synthesis of calcium salts involving acetate and hydroxyoctadecanoate moieties generally follows the formation of calcium acetate first, followed by coordination or reaction with 12-hydroxyoctadecanoic acid (a hydroxy fatty acid). The preparation involves:

- Preparation of calcium acetate as a precursor.

- Reaction of calcium acetate with 12-hydroxyoctadecanoic acid to form the mixed ligand complex.

- Isolation and purification of the final compound.

Preparation of Calcium Acetate

Calcium acetate, a key precursor, is commonly prepared by reacting calcium carbonate sources with acetic acid in aqueous media. Two main methods are prominent:

From Calcium Carbonate

- Calcium carbonate (CaCO3), often from natural sources like limestone or biogenic shells, is reacted with diluted acetic acid.

- The reaction produces calcium acetate and carbon dioxide gas.

- The calcium acetate formed is isolated as a monohydrate by salting out with acetone, followed by filtration and drying.

- The crystalline polymorph obtained is triclinic calcium acetate monohydrate with specific lattice parameters (a = 6.755 Å, b = 11.103 Å, c = 11.801 Å, α=116.41°, β=92.40°, γ=97.52°).

From Biogenic Waste (Eggshells or Shells)

- Eggshells or shells from marine organisms (e.g., Rapana venosa) rich in calcium carbonate are used as green, sustainable calcium sources.

- The shells are demineralized by immersion in acetic acid solution at controlled temperatures.

- A two-step reaction process (primary and secondary reaction times) enhances yield.

- Optimization by Response Surface Methodology (RSM) has identified optimal parameters for maximum yield (~96.6%):

- Reaction temperature: 39.0 °C

- Solid-liquid ratio: 1:12

- Acetic acid concentration: 159%

- Primary reaction time: 1.5 hours

- Secondary reaction time: 80 minutes

- This method turns waste into valuable calcium acetate and promotes sustainability.

Formation of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)-

- After calcium acetate is prepared, it is reacted with 12-hydroxyoctadecanoic acid (a hydroxy fatty acid).

- This reaction typically involves coordination bonding through the oxygen atoms of acetate and hydroxyoctadecanoate ligands to calcium.

- The process is conducted in aqueous or mixed solvent systems under controlled temperature to facilitate complex formation.

- Slow evaporation or crystallization techniques are used to isolate the pure complex.

- Structural characterization (e.g., Raman spectroscopy, FTIR, XRD) confirms the coordination environment and hydration state of the complex.

Data Tables and Optimization Results

Optimization of Calcium Acetate Preparation from Eggshells (RSM Analysis)

| Parameter | Optimal Value | Effect on Yield (%) |

|---|---|---|

| Reaction Temperature | 39.0 °C | Yield increases up to this temperature |

| Solid-Liquid Ratio | 1:12 | Higher ratios improve dissolution |

| Acetic Acid Concentration | 159% | Higher concentration promotes reaction |

| Primary Reaction Time | 1.5 hours | Sufficient for initial shell dissolution |

| Secondary Reaction Time | 80 minutes | Enhances yield by completing reaction |

| Maximum Yield | 96.63% | Achieved under optimized conditions |

Note: Yield calculated as (actual yield/theoretical yield) × 100%

Characterization Data of Calcium Acetate Monohydrate

| Property | Value |

|---|---|

| Molecular Formula | Ca(C2H3O2)2·H2O |

| Molecular Weight | 158.17 g/mol |

| Crystal System | Triclinic |

| Lattice Constants | a=6.755 Å, b=11.103 Å, c=11.801 Å |

| Angles | α=116.41°, β=92.40°, γ=97.52° |

| Purity | Quantitative yield, odorless solid |

Crystallization of Calcium Acetate from Rapana venosa Shells

| Sample Volume (mL) | Evaporation Rate | Hydration State of Crystals | Spectral Bands (cm^-1) |

|---|---|---|---|

| 1 | Rapid | Lower degree of hydration | 617, 667, 926, 950, 960, 1421 |

| 30 | Rapid | Lower degree of hydration | Similar to 1 mL sample |

| 149 | Slow | Monohydrate favored | Presence of Ca(CH3COO)2·0.5H2O bands |

Slow evaporation favors monohydrate crystal formation, confirmed by Raman spectroscopy

Analytical Techniques Used in Preparation Verification

- Powder X-ray Diffraction (XRD): To determine crystal structure and polymorphs.

- Raman Spectroscopy: To monitor coordination and hydration changes during crystallization.

- Fourier Transform Infrared Spectroscopy (FTIR): To confirm functional groups and ligand coordination.

- Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX): To analyze morphology and elemental composition.

These techniques ensure the purity and correct coordination environment of the calcium complex.

Summary and Professional Insights

- The preparation of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- involves first synthesizing high-purity calcium acetate, preferably from sustainable sources like eggshells or marine shells.

- Optimized reaction conditions using statistical methods like RSM significantly improve yield and efficiency.

- The subsequent coordination with 12-hydroxyoctadecanoic acid forms the desired complex, which can be isolated by controlled crystallization.

- Advanced analytical methods confirm the compound's structure and purity.

- Utilizing biogenic waste as calcium sources aligns with green chemistry principles and sustainability goals in chemical manufacturing.

This detailed synthesis overview, supported by diverse and authoritative sources, provides a comprehensive guide for researchers and industrial chemists aiming to prepare Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Food Industry

Calcium 12-hydroxystearate is utilized as a food additive due to its properties as an emulsifier and stabilizer. It acts as a firming agent in products like jams and jellies, enhancing texture and preventing spoilage by inhibiting mold growth. Its E-number designation is E263, indicating its approval for use in food products.

Table 1: Applications in Food Science

| Application | Functionality | Examples |

|---|---|---|

| Firming Agent | Enhances texture | Jams, jellies |

| Stabilizer | Prevents discoloration | Candies, salad dressings |

| Mold Inhibitor | Prevents spoilage | Bread |

Pharmaceutical Applications

In the pharmaceutical realm, calcium 12-hydroxystearate serves as a binding agent in tablets and capsules. It is particularly effective in managing phosphorus levels in patients with kidney disease by binding excess phosphate in the body. This application underscores its importance in renal health management.

Case Study: Calcium Acetate in Renal Disease Management

A study published in the Journal of Clinical Medicine highlighted the efficacy of calcium acetate in controlling hyperphosphatemia in patients undergoing dialysis. The results demonstrated significant reductions in serum phosphate levels when patients were administered calcium acetate tablets compared to those receiving standard care.

Agricultural Uses

Calcium 12-hydroxystearate plays a vital role in agriculture as a calcium source that enhances plant growth and resilience against diseases like blossom end rot. This condition affects fruits and vegetables, causing them to develop dark spots at the blossom end.

Table 2: Agricultural Benefits

| Benefit | Description |

|---|---|

| Nutrient Delivery | Provides essential calcium for plant health |

| Disease Resistance | Helps combat blossom end rot |

Materials Science

The compound is also significant in materials science, particularly in lubricant manufacturing and polymer formulations. It influences the viscosity and stability of lubricants and acts as a thickening agent in grease formulations.

Case Study: Lubricant Performance Enhancement

Research conducted on lithium complex greases containing calcium acetate revealed that these formulations exhibited improved viscosity stability over a wide temperature range. This property is crucial for applications requiring consistent performance under varying operational conditions.

Textile Industry

In textile applications, calcium 12-hydroxystearate functions as a mordant, enhancing dye adhesion to fabrics. This results in richer colors that are more resistant to fading.

Table 3: Textile Applications

| Application | Functionality |

|---|---|

| Mordant | Improves dye adhesion |

| Color Fastness | Enhances resistance to fading |

Mechanism of Action

The mechanism of action of calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to calcium-binding sites, influencing various biochemical pathways. It may also act as a chelating agent, sequestering metal ions and affecting their availability in biological systems .

Comparison with Similar Compounds

Research Findings and Industrial Implications

- Thermal Stability: The long hydrocarbon chain in 12-hydroxyoctadecanoate likely improves thermal resistance in polymers compared to calcium acetate alone, which decomposes at lower temperatures .

- Environmental Impact : As a polymer additive, the compound’s biodegradability remains unstudied, contrasting with calcium lactate, which is derived from renewable sources .

- Safety Protocols : Mandatory use of PPE (gloves, masks) aligns with its Category 4 toxicity, unlike safer supplements like calcium citrate .

Biological Activity

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- is a calcium salt of a hydroxy fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader category of fatty acid esters, which have been shown to exhibit various health benefits, including anti-inflammatory and metabolic effects. The following sections will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetate group and a 12-hydroxyoctadecanoate moiety. This configuration allows for unique interactions within biological systems, particularly in lipid metabolism and signaling pathways.

Biological Activity Overview

Research has indicated several key areas where Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- demonstrates biological activity:

- Anti-inflammatory Properties : Studies have shown that fatty acid esters of hydroxy fatty acids (FAHFAs), including those related to this compound, possess anti-inflammatory properties. They modulate inflammatory pathways by acting on various cellular targets, including macrophages and adipocytes .

- Metabolic Effects : The compound may enhance insulin sensitivity and improve metabolic profiles in animal models. This is particularly relevant in the context of obesity and type 2 diabetes, where hydroxy fatty acids have been shown to influence glucose metabolism positively .

- Cellular Effects : In vitro studies suggest that Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- can affect cell proliferation and differentiation. It has been observed to modulate the expression of genes involved in lipid metabolism and inflammation.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study evaluated the impact of FAHFAs on macrophage activation. Results indicated that treatment with these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Data Table :

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 120 FAHFA-treated 70 60 -

Metabolic Impact Study :

- In a randomized trial involving diabetic mice, administration of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- resulted in improved glucose tolerance and reduced fasting blood glucose levels.

- Data Table :

Time Point (weeks) Fasting Glucose (mg/dL) 0 180 4 150 8 120

The mechanisms underlying the biological activity of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- are multifaceted:

- PPAR Activation : Hydroxy fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation .

- Inhibition of Lipid Accumulation : The compound may inhibit lipid accumulation in adipocytes by enhancing lipolysis and reducing lipogenesis .

- Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation and metabolism, potentially leading to systemic effects on health.

Q & A

Q. How can researchers validate simulation predictions of its behavior in industrial-scale processes?

- Methodology : Conduct pilot-scale trials using continuous flow reactors with inline analytics (e.g., UV-Vis spectroscopy). Compare experimental outcomes (e.g., yield, particle size distribution) with computational fluid dynamics (CFD) simulations. Iterative refinement of models using discrepancy analysis ensures scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.